molecular formula C12H14BrNO B3008865 2-(2-Bromophenyl)-1-methylpiperidin-4-one CAS No. 1525515-67-6

2-(2-Bromophenyl)-1-methylpiperidin-4-one

Cat. No.: B3008865
CAS No.: 1525515-67-6
M. Wt: 268.154
InChI Key: SUYFTJKIZSAYLD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidones This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-methylpiperidin-4-one typically involves the bromination of a phenyl precursor followed by the formation of the piperidone ring. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as column chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(2-Bromophenyl)-1-methylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-methylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidone ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1-methylpiperidin-4-one is unique due to the presence of both the bromine atom and the piperidone ring, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-bromophenyl)-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-14-7-6-9(15)8-12(14)10-4-2-3-5-11(10)13/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYFTJKIZSAYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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